molecular formula C10H19O2- B1226879 Decanoate

Decanoate

Cat. No. B1226879
M. Wt: 171.26 g/mol
InChI Key: GHVNFZFCNZKVNT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoate is a fatty acid anion 10:0 that is the conjugate base of decanoic acid. It has a role as a human metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a medium-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 10:0. It is a conjugate base of a decanoic acid.

Scientific Research Applications

Biofuel and Combustion Research

  • Methyl Decanoate as a Biodiesel Surrogate : Methyl decanoate is utilized in combustion research as a surrogate for biodiesel. Studies have examined its combustion characteristics, including extinction and ignition in non-premixed flows, to understand biodiesel's behavior in engines and its potential for cleaner combustion (Seshadri et al., 2009; Su et al., 2018).

Materials Science

  • Corrosion Inhibition : Sodium decanoate has been investigated for its ability to protect metals like aluminium alloy 2024 from corrosion, highlighting its potential as an eco-friendly corrosion inhibitor (Boisier et al., 2010).
  • Polymer Science : Decanoic acid has been used for the production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), a type of biopolymer, showcasing the role of decanoate in developing sustainable materials (Gao et al., 2016).

Chemical Engineering and Catalysis

  • Esterification Processes : The synthesis of methyl decanoate through esterification of decanoic acid with methanol has been explored, with a focus on reaction kinetics and catalysis, offering insights into efficient biofuel production (Lamba et al., 2018; Aqar et al., 2017).
  • Deoxygenation Studies : Research on the deoxygenation of decanoic acid and its intermediates over various catalysts contributes to the understanding of upgrading bio-oils to hydrocarbons, relevant for biofuel production (Brillouet et al., 2014).

properties

Product Name

Decanoate

Molecular Formula

C10H19O2-

Molecular Weight

171.26 g/mol

IUPAC Name

decanoate

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/p-1

InChI Key

GHVNFZFCNZKVNT-UHFFFAOYSA-M

SMILES

CCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCC(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dehesh et al. (1996, Plant J. 9(2):167-172) describe the expression of a FATB cDNA (Ch FATB2) from the Mexican shrub Cuphea hookeriana, which accumulates up to 75 mol % caprylate (C8:0) and caprate (C10:0) in its seed oil, in seeds of transgenic canola, which normally does not accumulate these fatty acids, resulting in the accumulation of caprylate (C8:0), caprate (C10:0) and laurate (C12:0) up to 11, 27 and 2 mol %, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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